N-Nitro-p-toluenesulfonamide
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Overview
Description
N-Nitro-p-toluenesulfonamide is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a nitro group attached to the nitrogen atom of the sulfonamide moiety. This compound is known for its applications in organic synthesis and as a precursor to other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Nitro-p-toluenesulfonamide can be synthesized through the nitration of p-toluenesulfonamide. The nitration process typically involves the use of a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the sulfonamide group.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction is conducted in specialized reactors equipped with temperature control systems to maintain the desired reaction conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-Nitro-p-toluenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of N-amino-p-toluenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-Nitro-p-toluenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its sulfonamide structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Nitro-p-toluenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The sulfonamide group can also participate in hydrogen bonding and other interactions with target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-nitroso-p-toluenesulfonamide: Used as a precursor to diazomethane.
p-Toluenesulfonamide: A simpler sulfonamide without the nitro group, used in various organic synthesis reactions.
N-Nitroso-N-alkyl-p-toluenesulfonamide: Similar structure with different alkyl groups attached to the nitrogen atom.
Uniqueness
N-Nitro-p-toluenesulfonamide is unique due to the presence of both the nitro and sulfonamide groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound in organic synthesis and research applications.
Properties
CAS No. |
56764-43-3 |
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Molecular Formula |
C7H8N2O4S |
Molecular Weight |
216.22 g/mol |
IUPAC Name |
4-methyl-N-nitrobenzenesulfonamide |
InChI |
InChI=1S/C7H8N2O4S/c1-6-2-4-7(5-3-6)14(12,13)8-9(10)11/h2-5,8H,1H3 |
InChI Key |
XRBIVTYUKPDCMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[N+](=O)[O-] |
Origin of Product |
United States |
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